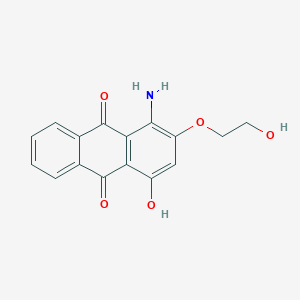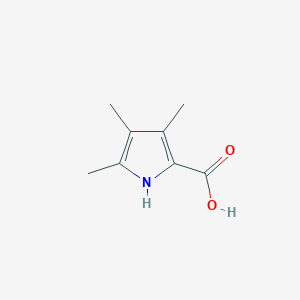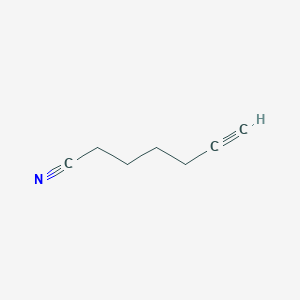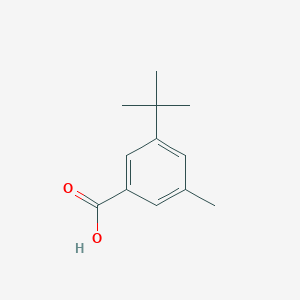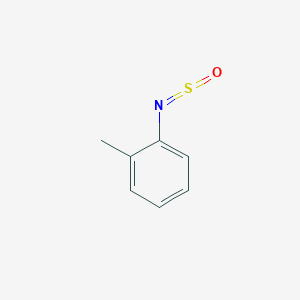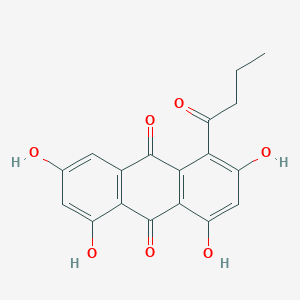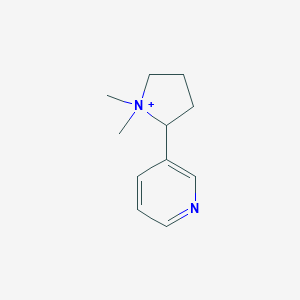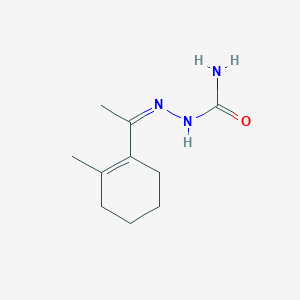![molecular formula C15H11NO5 B097061 2-[(2-carboxyphenyl)carbamoyl]benzoic Acid CAS No. 19368-08-2](/img/structure/B97061.png)
2-[(2-carboxyphenyl)carbamoyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-carboxyphenyl)carbamoyl]benzoic Acid, commonly known as CBDA, is a naturally occurring compound found in the cannabis plant. CBDA is a precursor to cannabidiol (CBD), which is known for its therapeutic properties. CBDA has gained attention in recent years due to its potential therapeutic applications, including anti-inflammatory, antiemetic, and anticonvulsant effects.
Mechanism Of Action
The exact mechanism of action of 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA is not fully understood, but it is believed to interact with the endocannabinoid system (ECS). The ECS is a complex system of receptors and neurotransmitters that regulate various physiological processes, including pain, inflammation, and mood. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA is thought to interact with the ECS by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Biochemical And Physiological Effects
2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been found to have various biochemical and physiological effects. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been shown to have antioxidant properties, which may protect cells from oxidative damage. Additionally, 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has also been shown to have analgesic effects, which may be useful in the treatment of pain.
Advantages And Limitations For Lab Experiments
2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has several advantages for lab experiments. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. Additionally, 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has a relatively low toxicity, which makes it safer to use in lab experiments. However, 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has several limitations for lab experiments, including its low solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for research on 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA. One area of research is the development of novel delivery methods for 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA, such as liposomal formulations or nanoemulsions. Another area of research is the investigation of the potential synergistic effects of 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA with other cannabinoids or drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA and its potential therapeutic applications.
Synthesis Methods
2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA can be synthesized from cannabigerolic acid (CBGA) through a process called decarboxylation. CBGA is the precursor to three major cannabinoids, including THC, 2-[(2-carboxyphenyl)carbamoyl]benzoic Acid, and 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA. Decarboxylation involves heating CBGA at high temperatures to remove the carboxylic acid group, resulting in 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA can also be extracted from the raw cannabis plant using various extraction methods, including solvent extraction, supercritical CO2 extraction, and steam distillation.
Scientific Research Applications
2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been the subject of numerous scientific studies, and its potential therapeutic applications have been investigated in various preclinical and clinical studies. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has also been found to have antiemetic effects, which may be beneficial in the treatment of nausea and vomiting associated with chemotherapy. Additionally, 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy.
properties
CAS RN |
19368-08-2 |
|---|---|
Product Name |
2-[(2-carboxyphenyl)carbamoyl]benzoic Acid |
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
2-[(2-carboxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H11NO5/c17-13(9-5-1-2-6-10(9)14(18)19)16-12-8-4-3-7-11(12)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
HZSXOMSYRGNSJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




